Lanepitant dihydrochloride trihydrate
Description
Overview of Mammalian Tachykinins and Their Physiological Roles
The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). nih.govunifi.it These neuropeptides are found throughout the nervous and immune systems and are involved in a wide array of biological functions. physiology.orgfrontiersin.org Tachykinins contribute to both physiological and pathological processes, including inflammation, pain, affective disorders, and functional disorders of the intestine and urinary bladder. physiology.org
Substance P (SP) as a Key Neurotransmitter and Neuromodulator
Substance P, an undecapeptide composed of 11 amino acids, is a principal member of the tachykinin family. wikipedia.org It functions as both a neurotransmitter and a neuromodulator in the nervous system. wikipedia.orgsav.sk As a neurotransmitter, it is involved in the rapid transmission of signals, particularly pain information, into the central nervous system. wikipedia.org In its role as a neuromodulator, Substance P can produce more prolonged and widespread effects on neuronal activity. sav.sk It is often co-released with other neurotransmitters, like glutamate, from sensory neurons that respond to painful stimuli. wikipedia.org
Distribution and Functions in Central and Peripheral Nervous Systems
Substance P and its primary receptor, the Neurokinin-1 (NK1) receptor, are extensively distributed throughout the central and peripheral nervous systems. wikipedia.orgpsychiatrist.com In the central nervous system, they are found in brain regions associated with the regulation of emotion, such as the hypothalamus, amygdala, and periaqueductal gray. wikipedia.org This distribution underlies the role of Substance P in mood, anxiety, and stress responses. wikipedia.org In the peripheral nervous system, Substance P is released from the terminals of sensory nerve fibers in tissues like the skin, muscles, and joints, where it is involved in neurogenic inflammation. wikipedia.org It also acts as a potent vasodilator. wikipedia.org
Characterization of G-Protein Coupled Neurokinin Receptors (NK1, NK2, NK3)
The biological effects of tachykinins are mediated by three distinct G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors. mdpi.comnih.gov These receptors exhibit preferential binding for the different tachykinins. mdpi.com
| Receptor | Preferred Endogenous Ligand |
| NK1 Receptor | Substance P (SP) |
| NK2 Receptor | Neurokinin A (NKA) |
| NK3 Receptor | Neurokinin B (NKB) |
This table shows the preferential binding of each neurokinin receptor to its primary endogenous tachykinin ligand. mdpi.comnih.gov
Structural Homologies and Functional Divergence of Tachykinin Receptors
The NK1, NK2, and NK3 receptors are all members of the rhodopsin-like family of GPCRs and share significant structural similarities. nih.gov They are all characterized by seven transmembrane domains, an extracellular amino-terminus, and an intracellular carboxy-terminus. guidetopharmacology.org Despite these structural homologies, they exhibit functional divergence, primarily in their ligand-binding affinities and tissue distribution. mdpi.comnih.gov For instance, while NKA can activate both NK1 and NK2 receptors, SP shows strong selectivity for the NK1 receptor with significantly lower affinity for the NK2 receptor. nih.gov The NK1 and NK3 receptors are widely distributed in the central nervous system, whereas the NK2 receptor is predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. nih.govguidetopharmacology.org
Signaling Pathways Activated by Neurokinin-1 Receptor Engagement
Upon binding of Substance P, the NK1 receptor undergoes a conformational change that activates intracellular G-proteins, primarily Gq/11 and Gs. mdpi.comnih.gov This activation initiates a cascade of intracellular signaling pathways. mdpi.com The stimulation of these pathways leads to various cellular responses, including cell proliferation and migration. researchgate.net
| G-Protein | Second Messenger Pathway |
| Gq | Activation of Phospholipase C (PLC), leading to the production of Inositol (B14025) trisphosphate (IP3) and Diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). |
| Gs | Activation of Adenylyl Cyclase, leading to an increase in cyclic Adenosine Monophosphate (cAMP). |
This table summarizes the main signaling pathways activated by the engagement of the Neurokinin-1 receptor. mdpi.comnih.gov
Historical Development of Neurokinin-1 Receptor Antagonists
The journey to develop NK1 receptor antagonists began with the discovery of Substance P in 1931 by von Euler and Gaddum. wikipedia.org However, it wasn't until 1971 that its structure was fully identified. wikipedia.orgamegroups.org The subsequent discovery of Neurokinin A and Neurokinin B in the mid-1980s led to the identification of the three distinct neurokinin receptors. wikipedia.org
The initial antagonists developed in the 1980s were peptide-based derivatives of Substance P. wikipedia.org A significant breakthrough occurred in 1991 when Pfizer discovered the first non-peptide NK1 receptor antagonist, CP-96,345. psu.edu This discovery spurred extensive research by numerous pharmaceutical companies to develop potent and selective non-peptide antagonists. wikipedia.orgpsu.edu
Further structure-activity relationship (SAR) studies on other compounds, such as CP-99,994, led to the development of new agents. wikipedia.org In 2003, the first NK1 receptor antagonist, aprepitant (B1667566) (Emend®), was approved by the U.S. Food and Drug Administration (FDA). wikipedia.orgresearchgate.net This marked a significant milestone in the therapeutic application of NK1 receptor antagonism. wikipedia.org Since then, other antagonists such as rolapitant (B1662417) and netupitant (B1678218) have also been approved. wikipedia.orgmdpi.com
Evolution from Peptide to Non-Peptide Antagonists
The initial efforts to develop NK1 receptor antagonists focused on modifying the structure of the endogenous ligand, Substance P. This led to the creation of peptide-based antagonists. However, these early compounds faced significant challenges that limited their therapeutic potential. Peptide antagonists generally suffered from poor oral bioavailability, metabolic instability, and limited ability to cross the blood-brain barrier.
These limitations spurred the search for non-peptide antagonists, which were envisioned to offer improved pharmacokinetic properties. nih.gov The breakthrough came in the early 1990s with the discovery of the first potent and selective non-peptide NK1 receptor antagonists. wikipedia.org This new class of compounds demonstrated that it was possible to block the NK1 receptor with small molecules, paving the way for the development of orally active drugs with better penetration into the central nervous system. This pivotal shift from peptide to non-peptide antagonists marked a turning point in the exploration of the therapeutic potential of NK1 receptor blockade. nih.gov
Emergence of Lanepitant (B1674460) Dihydrochloride (B599025) Trihydrate (LY303870) as an Early Selective Antagonist
Lanepitant (LY303870), developed by Eli Lilly, emerged as one of the early, potent, and selective non-peptide NK1 receptor antagonists. wikipedia.orgwikipedia.org It is a selective antagonist of the NK1 receptor and was among the first compounds of its kind to be developed. wikipedia.org Lanepitant blocks neurogenic inflammation and pain transmission by preventing Substance P from binding to NK1 receptors. medchemexpress.comtargetmol.com
Research demonstrated that Lanepitant binds with high affinity to the human NK1 receptor. ncats.io Its potent and centrally active nature, coupled with a long duration of action after oral administration, made it a significant tool for investigating the roles of the NK1 receptor. nih.gov
Table 1: Binding Affinity of Lanepitant (LY303870) for NK1 Receptors
| Species/Tissue | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Human (peripheral) | NK1 | 0.15 nM |
| Human (central) | NK1 | 0.10 nM |
| Guinea Pig (brain) | NK1 | High affinity |
| Rat | NK1 | ~50-fold lesser affinity than human |
This table presents the binding affinity of Lanepitant for neurokinin-1 (NK1) receptors in different species and tissues, as indicated by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Lanepitant demonstrated high selectivity for the NK1 receptor, with significantly lower affinity for NK2 and NK3 receptors. ncats.io This selectivity was crucial for elucidating the specific functions of the NK1 receptor pathway. In preclinical studies, Lanepitant was shown to be a potent, centrally active NK1 antagonist with long-lasting oral activity. nih.gov However, despite promising initial findings in animal models, human clinical trials for conditions such as migraine, arthritis, and diabetic neuropathy did not show sufficient efficacy to support its continued development for these indications. wikipedia.orgnih.govnih.gov The failure in analgesic action was thought to be partly due to poor penetration of the blood-brain barrier in humans. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
167678-33-3 |
|---|---|
Molecular Formula |
C33H53Cl2N5O6 |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;trihydrate;dihydrochloride |
InChI |
InChI=1S/C33H45N5O3.2ClH.3H2O/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37;;;;;/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40);2*1H;3*1H2/t28-;;;;;/m1...../s1 |
InChI Key |
MMXNJDDJYCKAES-BQPUMDETSA-N |
SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Isomeric SMILES |
CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5.O.O.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanepitant dihydrochloride trihydrate; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Lanepitant Dihydrochloride Trihydrate
Mechanism of Action as a Non-Peptide Neurokinin-1 Receptor Antagonist
Lanepitant (B1674460) dihydrochloride (B599025) trihydrate is a selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor. medchemexpress.comnih.gov Its mechanism of action is centered on blocking the binding of an excitatory neuropeptide called Substance P to the NK-1 receptor. targetmol.comtargetmol.com By inhibiting this interaction, Lanepitant effectively blocks pain transmission and neurogenic inflammation. medchemexpress.comtargetmol.com The NK-1 receptor, a G protein-coupled receptor, is the primary receptor for Substance P, and its activation is involved in various physiological processes, including pain perception and inflammation. nih.govpatsnap.com
As an antagonist, Lanepitant functions through competitive binding. nih.govpatsnap.com It physically occupies the binding site on the NK-1 receptor, thereby preventing the endogenous ligand, Substance P, from accessing the receptor and initiating a downstream signaling cascade. nih.govpatsnap.com This blockade of the emetic signal transmission is a key characteristic of NK-1 receptor antagonists. patsnap.com
Lanepitant demonstrates a high affinity for the NK-1 receptor, which allows it to effectively displace Substance P and inhibit its binding. ncats.io This inhibitory activity has been quantified through various binding assays, which determine the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand to the receptor.
The affinity of Lanepitant for the NK-1 receptor is expressed by its equilibrium dissociation constant (Ki), a measure of the concentration at which the antagonist occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Research has shown that Lanepitant binds with high affinity to human peripheral NK-1 receptors. ncats.io The specific equilibrium dissociation constant (Ki) has been determined to be 0.15 nM for these receptors. ncats.io
Similarly, Lanepitant exhibits a strong binding affinity for human central NK-1 receptors, located within the central nervous system. ncats.io The Ki value for its binding to human central NK-1 receptors is 0.10 nM. ncats.io
Table 1: Lanepitant Affinity for Human NK-1 Receptors
| Receptor Type | Equilibrium Dissociation Constant (Ki) |
|---|---|
| Human Peripheral NK-1 Receptor | 0.15 nM ncats.io |
Studies have revealed species-specific differences in the binding affinity of Lanepitant to NK-1 receptors. ncats.io While it inhibits the binding of Substance P to guinea pig brain homogenates with an affinity similar to that observed in humans, its affinity for rat NK-1 sites is significantly lower. ncats.io Specifically, Lanepitant demonstrates approximately 50-fold lesser affinity for rat NK-1 receptors compared to human and guinea pig receptors. ncats.io This highlights known variations in the NK-1 receptor structure between these species. nih.gov
Table 2: Cross-Species Affinity of Lanepitant for NK-1 Receptors
| Species | Relative Binding Affinity |
|---|---|
| Human | High ncats.io |
| Guinea Pig | High (similar to human) ncats.io |
Quantification of Equilibrium Dissociation Constants (Ki)
Allosteric Modulation or Conformational Changes of the Receptor upon Binding
Lanepitant dihydrochloride trihydrate acts as a selective antagonist of the neurokinin-1 (NK-1) receptor. medchemexpress.com As a non-peptide antagonist, it binds to the receptor, thereby preventing the binding of the endogenous ligand, Substance P. nih.gov This blockade of Substance P binding inhibits subsequent intracellular signaling cascades. nih.gov
While the binding of non-peptide antagonists to the NK-1 receptor can induce conformational changes that allosterically modulate receptor activity, specific studies detailing the precise conformational shifts or allosteric effects induced by Lanepitant are not extensively detailed in the public domain. Research on other non-peptide NK-1 receptor antagonists has shown that they can stabilize the receptor in an inactive state, but it is not explicitly confirmed that Lanepitant operates via the exact same mechanism. psu.edu
Functional Antagonism of Neurokinin-1 Receptor-Mediated Responses In Vitro
In vitro studies have demonstrated the functional antagonist properties of Lanepitant in various cell-based and tissue-based assays. These studies have been crucial in elucidating its mechanism of action and its potential to counteract the physiological effects of Substance P.
In human astrocytoma cells, such as the UC-11 MG cell line, Substance P stimulates the turnover of phosphoinositide. This is a key step in the signal transduction pathway following the activation of the NK-1 receptor. Lanepitant has been shown to effectively block this Substance P-stimulated phosphoinositide turnover. The inhibitory constant (Ki) for Lanepitant in this assay was determined to be 1.5 nM, indicating its high potency in antagonizing this specific cellular response.
Another important inflammatory response mediated by Substance P is the secretion of interleukin-6 (IL-6) from cells like the U-373 MG human astrocytoma cell line. Lanepitant has demonstrated the ability to inhibit this effect. The inhibitory constant (Ki) for Lanepitant in preventing Substance P-induced IL-6 secretion was found to be 5 nM. This further confirms its role as an antagonist of NK-1 receptor-mediated inflammatory pathways.
The physiological effects of Substance P also include the contraction of smooth muscles. In isolated rabbit vena cava preparations, Substance P induces muscle contractions. Lanepitant effectively antagonizes these contractions, with a pA2 value of 9.4. The pA2 value is a measure of the potency of an antagonist, and a higher value indicates greater potency.
Selectivity Profile of this compound
A critical aspect of a drug's pharmacological profile is its selectivity for its intended target. Lanepitant has been evaluated for its activity at other neurokinin receptors to determine its specificity.
Lanepitant exhibits a high degree of selectivity for the NK-1 receptor over the neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors. Studies have shown that Lanepitant is approximately 50,000-fold more selective for the NK-1 receptor compared to the NK-2 and NK-3 receptors. This high selectivity minimizes the potential for off-target effects that could arise from interactions with other neurokinin receptors.
Interactive Data Table: In Vitro Antagonist Activity of Lanepitant
| Assay | Cell/Tissue Type | Parameter | Value |
| Blockade of Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Ki | 1.5 nM |
| Inhibition of Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Ki | 5 nM |
| Antagonism of Smooth Muscle Contraction | Isolated rabbit vena cava | pA2 | 9.4 |
Characterization of Specificity Against Other G-Protein Coupled Receptors
This compound, also known by its developmental code LY303870, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. utmb.edunih.gov The specificity of a ligand for its intended receptor over other potential "off-target" receptors is a critical aspect of its pharmacological profile, influencing both its efficacy and its potential for adverse effects. nih.govnih.gov
Research has demonstrated that Lanepitant binds with high affinity to human NK-1 receptors located in both the central and peripheral nervous systems. utmb.edu In vitro binding assays have determined its equilibrium dissociation constant (Ki) to be exceptionally low, indicating a strong and specific interaction with the NK-1 receptor. Specifically, the Ki value for human central NK-1 receptors is approximately 0.10 nM, and for human peripheral NK-1 receptors, it is 0.15 nM. utmb.edu
The selectivity of Lanepitant is most prominently characterized by its profound preference for the NK-1 receptor subtype over the other members of the neurokinin receptor family, namely the NK-2 and NK-3 receptors. Functional assay studies, such as those measuring the inhibition of substance P-induced contractions in rabbit vena cava, have shown that Lanepitant exhibits a 50,000-fold greater selectivity for NK-1 receptor-mediated responses compared to those mediated by NK-2 or NK-3 receptors. utmb.edu This high degree of selectivity within the same receptor family underscores the compound's specific molecular recognition properties.
While comprehensive screening data across a wide array of GPCRs is not extensively detailed in publicly available literature, the chemical structure of Lanepitant, which contains a piperidine (B6355638) ring, is associated with selectivity for the NK-1 receptor over other GPCRs such as opioid and serotonin (B10506) (5-HT) receptors. eurofins.com The R-isomer of Lanepitant is noted to be significantly more active, with enantiomers often showing substantial differences in potency, further highlighting the structural specificity of the interaction with the NK-1 receptor. The less active S-enantiomer, for instance, is reported to be 1,000 to 15,000-fold less potent than the active form. utmb.edu
The table below summarizes the binding affinity and selectivity of Lanepitant for neurokinin receptors based on available research findings.
Table 1. Binding Affinity and Selectivity of Lanepitant for Neurokinin Receptors
| Receptor Target | Species/Tissue | Measurement | Value | Reference |
|---|---|---|---|---|
| Neurokinin-1 (NK-1) | Human (Central) | Ki | 0.10 nM | utmb.edu |
| Neurokinin-1 (NK-1) | Human (Peripheral) | Ki | 0.15 nM | utmb.edu |
| Neurokinin-2 (NK-2) | N/A | Selectivity Fold | >50,000 | utmb.edu |
| Neurokinin-3 (NK-3) | N/A | Selectivity Fold | >50,000 | utmb.edu |
Preclinical in Vivo Pharmacological Investigations of Lanepitant Dihydrochloride Trihydrate
Neurophysiological Modulation in Animal Models
Inhibition of Neurogenic Dural Inflammation
Lanepitant (B1674460) has been shown to inhibit neurogenic dural inflammation, a key process implicated in the pathophysiology of migraine headaches. nih.gov This inflammatory response is triggered by the release of neuropeptides, such as Substance P (SP), from trigeminal nerve endings innervating the dural blood vessels. SP, by acting on NK-1 receptors, leads to vasodilation and plasma protein extravasation, contributing to the pain associated with migraines. Preclinical studies have demonstrated that by blocking the NK-1 receptor, lanepitant can effectively attenuate these inflammatory processes in the dura mater. nih.gov While early clinical trials did not find lanepitant effective for migraine prevention, its ability to inhibit neurogenic dural inflammation in preclinical models remains a significant finding in the study of NK-1 receptor antagonists. nih.gov
Modulation of Immediate Early Gene Expression in Central Nervous System Regions (e.g., Trigeminal Nucleus Caudalis)
Assessment of Central Versus Peripheral Sites of Antagonistic Action
The therapeutic effects of NK-1 receptor antagonists can be mediated through actions at both central and peripheral sites. The blood-brain barrier penetration of these compounds is a critical determinant of their site of action. While some NK-1 receptor antagonists are designed to have limited brain penetration to target peripheral mechanisms, others are developed to cross the blood-brain barrier and act on central NK-1 receptors. For instance, in the context of chemotherapy-induced nausea and vomiting, the central blockade of NK-1 receptors in the area postrema and nucleus tractus solitarius is crucial for the antiemetic effect. In migraine, both peripheral inhibition of neurogenic inflammation in the dura mater and central modulation of pain signaling in the trigeminal nucleus caudalis are considered potential therapeutic targets. Detailed preclinical studies specifically designed to dissect the relative contributions of central versus peripheral NK-1 receptor blockade by lanepitant were not prominently featured in the reviewed literature. However, the investigation of lanepitant in osteoarthritis pain suggests an interest in its effects on both peripheral and central pain pathways. researchgate.net
Evaluation in Established Preclinical Disease Models
Role in Pain Transmission Pathways (e.g., Nociceptive Reflexes)
Lanepitant's role in modulating pain transmission has been investigated, building on the premise that as an NK-1 receptor antagonist, it can prevent the pronociceptive actions of Substance P. researchgate.net Substance P is a key neurotransmitter in pain pathways, particularly in the transmission of nociceptive signals from the periphery to the spinal cord. Preclinical data for NK-1 receptor antagonists have generally been promising in models of acute pain and hyperalgesia. researchgate.netnih.gov However, specific quantitative data from preclinical studies on the effect of lanepitant on nociceptive reflexes is limited in the available literature. While lanepitant was advanced to clinical trials for osteoarthritis pain, these trials did not demonstrate significant efficacy, a finding that has been common for many NK-1 receptor antagonists in chronic pain conditions. researchgate.net
Investigation of Peripheral Applications (e.g., Corneal Neovascularization Models)
Significant preclinical research has focused on the effect of lanepitant in models of corneal neovascularization (CNV), the abnormal growth of new blood vessels into the cornea. These studies have provided detailed insights into its anti-angiogenic and anti-inflammatory properties.
In a mouse model of alkali burn-induced CNV, topical application of lanepitant demonstrated a significant reduction in both blood and lymphatic corneal neovessels. Furthermore, it was observed to preserve corneal transparency and reduce leukocyte infiltration.
Conversely, in a suture-induced CNV model, topical lanepitant was found to be ineffective. However, subconjunctival administration in this model proved effective in reducing lymphatic CNV and leukocyte infiltration. This difference in efficacy between the two models with topical application may be attributed to variations in drug penetration.
Below is a summary of the key findings from these preclinical corneal neovascularization models:
| Animal Model | Administration Route | Key Findings |
|---|---|---|
| Alkali Burn-Induced Corneal Neovascularization (Mouse) | Topical | Significant reduction in blood and lymphatic neovessels, preserved corneal transparency, and reduced leukocyte infiltration. |
| Suture-Induced Corneal Neovascularization (Mouse) | Topical | Ineffective in reducing corneal neovascularization. |
| Suture-Induced Corneal Neovascularization (Mouse) | Subconjunctival | Effective in reducing lymphatic corneal neovascularization and leukocyte infiltration. |
Study of Neurokinin-1 Receptor Antagonists in Emesis Models
Neurokinin-1 (NK-1) receptor antagonists represent a significant class of compounds investigated for their antiemetic properties. Their mechanism of action involves blocking the binding of Substance P (SP), a key neurotransmitter involved in the vomiting reflex, to its receptor (NK-1) in the brain. nih.govmdpi.comwikipedia.org This action is targeted at the central and peripheral pathways that mediate emesis. nih.gov Preclinical studies in various animal models have been crucial in establishing the broad-spectrum antiemetic potential of this class of drugs.
The ferret and the house musk shrew are two of the most utilized animal models for studying emesis due to their ability to vomit, a reflex absent in rodents. These models have been instrumental in demonstrating the efficacy of NK-1 receptor antagonists against a variety of emetogenic stimuli, including chemotherapeutic agents like cisplatin (B142131) and motion.
While specific preclinical data for lanepitant dihydrochloride (B599025) trihydrate in emesis models is not extensively available in the public domain, the collective findings from studies on other NK-1 receptor antagonists provide a strong rationale for its potential efficacy. The data typically generated in these studies includes the reduction in the number of retching and vomiting episodes. Below is an illustrative data table, based on typical findings for NK-1 receptor antagonists in a ferret model of cisplatin-induced emesis.
Table 1: Illustrative Efficacy of a Typical NK-1 Receptor Antagonist in a Ferret Model of Cisplatin-Induced Emesis
| Treatment Group | Number of Retching Episodes (Mean ± SEM) | Number of Vomiting Episodes (Mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | 45 ± 5 | 20 ± 3 | 0% |
| NK-1 Antagonist (Low Dose) | 25 ± 4 | 10 ± 2 | 50% |
| NK-1 Antagonist (High Dose) | 10 ± 3 | 2 ± 1 | 90% |
This table is a representation of typical data and does not reflect a specific study on Lanepitant dihydrochloride trihydrate.
Translational Research Challenges in Preclinical to Clinical Progression
The translation of preclinical findings for NK-1 receptor antagonists to successful clinical outcomes has faced several challenges. These hurdles often stem from inherent biological differences between species and the physicochemical properties of the compounds themselves.
Consideration of Species Differences in Neurokinin-1 Receptor Pharmacology
Significant species differences in the pharmacology of NK-1 receptors and the binding affinities of their antagonists have been a major consideration in translational research. researchgate.net The amino acid sequence of the NK-1 receptor can vary between species, leading to differences in the binding pockets for antagonists. wikipedia.org Consequently, a compound that shows high affinity and efficacy in a preclinical model, such as a ferret or a gerbil, may not exhibit the same potency in humans.
Table 2: Illustrative Species Variation in Binding Affinity (Ki, nM) for a Hypothetical NK-1 Receptor Antagonist
| Species | Receptor Binding Affinity (Ki, nM) |
| Human | 0.5 |
| Ferret | 1.2 |
| Gerbil | 0.8 |
| Rat | 15.0 |
| Mouse | 25.0 |
This table illustrates the concept of species differences in drug-receptor interactions and is not based on actual data for this compound.
Analysis of Blood-Brain Barrier Penetration Limitations and Their Impact on Central Efficacy
For an NK-1 receptor antagonist to be effective against centrally mediated emesis, it must cross the blood-brain barrier (BBB) to reach its target receptors in the brainstem. nih.govd-nb.info The ability of a compound to penetrate the BBB is governed by several physicochemical properties, including its molecular size, lipid solubility, and charge. d-nb.info Furthermore, active efflux transporters at the BBB, such as P-glycoprotein, can actively pump drugs out of the brain, limiting their central nervous system (CNS) concentration and efficacy. mdpi.com
The challenge for drug developers is to design molecules that can effectively cross the BBB while maintaining high affinity for the NK-1 receptor and a favorable safety profile. mdpi.com Some NK-1 receptor antagonists have shown limited BBB penetration, which could potentially reduce their efficacy against emetic stimuli that have a strong central component. For instance, a study on the NK-1 antagonist aprepitant (B1667566) demonstrated that it is highly selective and does cross the BBB. nih.gov While specific data on the BBB penetration of lanepitant is limited in the provided context, its development for centrally mediated conditions like migraine suggests that it possesses some degree of CNS penetration. nih.gov However, optimizing this penetration to achieve therapeutic concentrations at the target site remains a key translational challenge.
Structure Activity Relationship Sar and Chemical Biology of Lanepitant Dihydrochloride Trihydrate
Structural Determinants of Neurokinin-1 Receptor Binding and Selectivity
The affinity of Lanepitant (B1674460) for the NK-1 receptor is governed by a precise arrangement of functional groups that interact with the receptor's binding pocket. Early research into non-peptide NK-1 antagonists based on tryptophan esters and amides led to the pivotal discovery that moving the carbonyl function to an "off-chain" position markedly increased potency. patsnap.comnih.gov This finding was instrumental in the design of the 3-aryl-1,2-diacetamidopropane scaffold, which forms the core of Lanepitant. patsnap.com
The molecular architecture of Lanepitant contains several key pharmacophoric elements essential for its interaction with the NK-1 receptor. An analysis of its systematic name, N-[(2R)-1-[Acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide, reveals the critical components: wikipedia.orgmdpi.com
Indole (B1671886) Group: The 3-substituted indole moiety, derived from the L-tryptophan precursor, plays a crucial role in receptor binding. nih.gov This aromatic system is a common feature in many NK-1 antagonists and is believed to engage in hydrophobic and potential hydrogen-bonding interactions within the receptor.
o-Methoxybenzyl Group: The N-acetylated o-methoxybenzyl group is another critical aromatic feature. This group occupies a specific region of the binding pocket, and its substitution pattern is optimized for potent antagonism.
Bipiperidine Acetamide Side Chain: This bulky, basic side chain is a significant contributor to the molecule's high affinity. The piperidine (B6355638) rings can engage in van der Waals interactions, while the basic nitrogen atom can form ionic interactions with acidic residues in the receptor, such as aspartate or glutamate. Studies on other NK-1 antagonists have highlighted the importance of a basic nitrogen for anchoring the ligand within the receptor site. nih.gov
Together, these elements form a molecule with a specific three-dimensional shape that is complementary to the binding site of the human NK-1 receptor, leading to high-affinity binding with Ki values reported to be as low as 0.10 nM for the central and 0.15 nM for the peripheral human NK-1 receptor. nih.gov
The biological activity of Lanepitant is highly dependent on its stereochemistry. The molecule possesses a single chiral center at the C-2 position of the diaminopropane (B31400) backbone. nih.gov The spatial arrangement of the substituents around this center is critical for proper alignment within the NK-1 receptor's binding site, demonstrating a high degree of enantiospecificity in its activity. researchgate.net
Medicinal chemistry efforts have demonstrated that the biological potency of Lanepitant resides almost exclusively in the (R)-enantiomer. patsnap.comresearchgate.net The corresponding (S)-enantiomer, known as LY306155, is significantly less active. google.com This stark difference in activity underscores the highly specific, three-dimensional nature of the interaction between the ligand and the receptor.
Several studies have quantified this difference, reporting that the (R)-isomers in this chemical series are 300- to 2,800-fold more active than their (S)-counterparts. researchgate.net Another analysis found that the less active S-enantiomer was 1,000- to 15,000-fold less potent than Lanepitant in various binding assays. nih.gov This dramatic loss of affinity with the inversion of stereochemistry indicates that only the (R)-configuration can place the key pharmacophoric elements—the indole, methoxybenzyl, and bipiperidine groups—in the precise orientation required for high-affinity binding to the NK-1 receptor.
| Enantiomer | Laboratory Code | Relative Potency | Reported Fold-Difference vs. (R)-Enantiomer |
|---|---|---|---|
| (R)-Lanepitant | LY303870 | High | - |
| (S)-Enantiomer | LY306155 | Very Low | 300 to 15,000 times less potent nih.govresearchgate.net |
Stereochemical Influences on Potency and Receptor Interaction
Synthesis and Derivatization Strategies for Neurokinin-1 Receptor Antagonists
The development of Lanepitant and related analogues relies on synthetic organic chemistry pathways that allow for the controlled assembly of its complex structure and the exploration of derivatives to optimize biological activity.
While the specific, industrial-scale synthesis of Lanepitant (LY303870) by Eli Lilly is proprietary, the general synthetic strategy for this class of compounds can be inferred from its structure and related chemical literature. The synthesis would be a multi-step process involving the coupling of several key intermediates. A plausible retrosynthetic analysis would break the molecule down into three primary building blocks:
An (R)-2-amino-3-(1H-indol-3-yl)propan-1-amine derivative, which serves as the chiral core derived from L-tryptophan.
A 2-methoxybenzylamine (B130920) fragment, which is N-acetylated and coupled to one of the core's amino groups.
A 2-([1,4'-bipiperidin]-1'-yl)acetic acid fragment, which is coupled to the other amino group via an amide bond.
The synthesis would require careful control of stereochemistry, often starting from a chiral pool material like L-tryptophan to set the absolute configuration of the final product. Key reactions would include amide bond formations, likely using standard peptide coupling reagents, and N-alkylation or reductive amination steps to construct the various amine linkages. The synthesis of analogues would involve varying the structures of these three key building blocks to probe the structure-activity relationships further.
Pharmaceutical compounds like Lanepitant are often formulated as salts to improve properties such as solubility, stability, and bioavailability. Lanepitant has been prepared as a dihydrochloride (B599025) salt and is also known in a trihydrate form. nih.govwho.int The full name, Lanepitant dihydrochloride trihydrate, indicates that two molecules of hydrogen chloride and three molecules of water are associated with each molecule of the Lanepitant base in the crystal lattice. who.int
The characterization of such forms is critical in pharmaceutical development to ensure consistency, purity, and quality. Standard analytical techniques are employed for this purpose:
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the melting point, detect polymorphic transitions, and assess the thermal stability of the salt and hydrate (B1144303) forms. For a hydrate, DSC would typically show an endothermic event corresponding to the loss of water molecules upon heating.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is particularly useful for quantifying the amount of water in a hydrate. For this compound, a TGA scan would show a distinct mass loss corresponding to the three water molecules, followed by decomposition at higher temperatures.
X-Ray Powder Diffraction (XRPD): XRPD provides a unique "fingerprint" for a crystalline solid. It is used to identify the specific crystal form (polymorph) of the salt or hydrate and can distinguish between the anhydrous, hydrated, and amorphous forms. The diffraction pattern is determined by the arrangement of molecules in the crystal lattice.
These methods, among others like spectroscopy (FTIR, NMR) and chromatography (HPLC), are essential for the complete physicochemical characterization of this compound, ensuring the correct form of the active pharmaceutical ingredient is used.
Rational Design Principles for Optimizing Pharmacokinetic Properties
The clinical development of this compound, a potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, was ultimately halted due to a lack of efficacy in treating centrally mediated conditions such as migraine and various types of pain. This failure was largely attributed to its poor penetration of the blood-brain barrier (BBB) in humans. Consequently, the rational design of subsequent NK1 receptor antagonists has focused heavily on optimizing pharmacokinetic properties to ensure adequate exposure in the central nervous system (CNS) for desired therapeutic effects.
Strategies to Enhance Central Nervous System Exposure
Achieving sufficient CNS penetration is a critical challenge in the development of drugs targeting central receptors like NK1. The BBB is a highly selective barrier that restricts the passage of most xenobiotics from the bloodstream into the brain parenchyma. For a molecule like Lanepitant, several rational design strategies could be employed to enhance its CNS exposure. These strategies primarily focus on modifying the physicochemical properties of the molecule to favor transport across the BBB, either through passive diffusion or by evading efflux transporters.
Key molecular properties that govern BBB penetration and can be targeted for optimization include:
Lipophilicity: Increasing the lipophilicity of a molecule, often measured by the octanol-water partition coefficient (logP), can enhance its ability to passively diffuse across the lipid membranes of the BBB endothelial cells. However, this must be carefully balanced, as excessively high lipophilicity can lead to increased plasma protein binding, non-specific tissue binding, and metabolism, which can ultimately reduce the free concentration of the drug available to cross the BBB.
Molecular Weight: Generally, molecules with a lower molecular weight (< 400-500 Da) exhibit better passive diffusion across the BBB. nih.gov Medicinal chemistry efforts would aim to reduce the molecular size of Lanepitant analogues without compromising their affinity and selectivity for the NK1 receptor.
Polar Surface Area (PSA): The PSA, which is the sum of the van der Waals surface areas of polar atoms in a molecule, is a strong predictor of BBB permeability. A lower PSA (< 60-90 Ų) is generally associated with better CNS penetration. nih.gov Strategies to reduce the PSA of Lanepitant could involve masking polar functional groups or replacing them with less polar bioisosteres.
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder BBB penetration by increasing the energy required for the molecule to desolvate and enter the lipophilic membrane interior. Rational drug design would focus on minimizing the hydrogen bonding potential of Lanepitant analogues.
Efflux Transporter Evasion: Many molecules are actively transported out of the brain by efflux pumps such as P-glycoprotein (P-gp), which is a major contributor to the BBB's barrier function. Lanepitant's poor CNS penetration may be partly due to it being a substrate for P-gp or other efflux transporters. Structural modifications can be made to reduce a compound's affinity for these transporters. This could involve altering the molecule's charge, shape, or lipophilicity to avoid recognition by the transporter's binding site.
Computational models are often employed in the early stages of drug design to predict the BBB permeability of virtual compounds. nih.govnih.gov These models use quantitative structure-property relationships (QSPR) to correlate calculated molecular descriptors with experimentally determined brain penetration data. By applying such models to a library of virtual Lanepitant analogues, medicinal chemists can prioritize the synthesis of compounds with a higher predicted probability of crossing the BBB.
| Physicochemical Property | General Guideline for Enhanced CNS Penetration | Potential Strategy for Lanepitant Modification |
|---|---|---|
| Lipophilicity (logP) | Optimal range of 2-4 | Modification of substituents to fine-tune lipophilicity. |
| Molecular Weight (Da) | < 400-500 | Simplification of the molecular scaffold. |
| Polar Surface Area (PSA) | < 60-90 Ų | Replacement of polar groups with non-polar isosteres. |
| Hydrogen Bond Donors/Acceptors | Minimize number | Intramolecular hydrogen bonding or removal of H-bonding moieties. |
| P-glycoprotein (P-gp) Efflux Ratio | Low | Structural modifications to reduce recognition by P-gp. |
Modulating Dissociation Kinetics and Receptor Residence Time for Sustained Efficacy
Beyond achieving adequate CNS concentrations, the temporal dynamics of the drug-receptor interaction play a crucial role in determining the duration and magnitude of the pharmacological effect. nih.gov For NK1 receptor antagonists, modulating the dissociation kinetics (the rate at which the drug unbinds from the receptor) and thereby the receptor residence time, can lead to sustained efficacy even when plasma concentrations of the drug are declining. researchgate.net
Receptor residence time , the reciprocal of the dissociation rate constant (k_off), is increasingly recognized as a key parameter for in vivo drug efficacy. nih.govresearchgate.net A longer residence time signifies a more stable drug-receptor complex and can translate into a more durable pharmacological effect. For instance, the clinically successful NK1 receptor antagonist, aprepitant (B1667566), exhibits a long receptor residence time, which is thought to contribute to its long-lasting antiemetic effects. researchgate.net This prolonged receptor occupancy ensures that even with fluctuating plasma levels of the drug, a significant proportion of NK1 receptors remain blocked, providing sustained antagonism of substance P signaling.
The rational design principles for modulating receptor residence time involve a deep understanding of the structure-kinetic relationships (SKRs) of the ligand-receptor interaction. Unlike structure-activity relationships (SAR) which focus on binding affinity (a thermodynamic parameter), SKRs aim to elucidate how structural modifications influence the rates of association (k_on) and dissociation (k_off) (kinetic parameters).
Strategies to prolong the receptor residence time of an NK1 antagonist like Lanepitant could include:
Inducing Conformational Changes: Designing ligands that induce a conformational change in the receptor upon binding can "trap" the ligand in the binding pocket, thereby slowing its dissociation.
Exploiting Allosteric Pockets: Modifications that allow the ligand to interact with secondary, allosteric binding sites in addition to the primary orthosteric site can increase the stability of the drug-receptor complex.
Optimizing Hydrogen Bond Networks: Introducing or strengthening hydrogen bonds between the ligand and specific residues within the binding pocket can significantly decrease the dissociation rate.
Enhancing Hydrophobic Interactions: Increasing the complementarity of hydrophobic surfaces between the ligand and the receptor can also contribute to a slower off-rate.
| Compound | Dissociation Rate (k_off) (min⁻¹) | Receptor Residence Time (1/k_off) (min) | In Vivo Efficacy Profile |
|---|---|---|---|
| Aprepitant | ~0.0054 | ~185 | Long-lasting researchgate.net |
| CP-99994 | Rapid | Short | Transient researchgate.net |
| ZD6021 | Intermediate | Moderate | Correlates with brain levels researchgate.net |
Analytical and Bioanalytical Methodologies in Lanepitant Research
Analytical Characterization of Lanepitant (B1674460) Dihydrochloride (B599025) Trihydrate
The comprehensive characterization of the Lanepitant dihydrochloride trihydrate salt form is a prerequisite for its development. This involves unequivocally confirming its chemical structure, assessing its purity, and understanding its stability under various environmental conditions.
Purity Assessment and Identification Techniques
Ensuring the purity of an API is critical. nexbioinc.comnicovaper.com A variety of analytical techniques are employed to separate, identify, and quantify Lanepitant from any process-related impurities or degradation products. alwsci.com High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, typically utilizing a reverse-phase gradient method to achieve high-resolution separation of the main compound from potential impurities. alwsci.comchromatographyonline.com
For definitive identification, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS), often coupled with HPLC (LC-MS), confirms the molecular weight and provides fragmentation patterns that aid in structural elucidation. alwsci.comdrugtargetreview.com The presence of the dihydrochloride trihydrate form can be investigated using techniques like ion chromatography to quantify the chloride counter-ion and Karl Fischer titration to determine the water content. researchgate.netnih.gov
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Purity determination and quantification | Percentage purity, detection of process impurities and degradants |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification | Molecular weight of Lanepitant and impurities, structural fragmentation patterns |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Definitive molecular structure, confirmation of identity |
| Ion Chromatography (IC) | Counter-ion quantification | Molar ratio of chloride to Lanepitant |
| Karl Fischer Titration | Water content determination | Confirmation of trihydrate state |
| Powder X-Ray Diffraction (PXRD) | Solid-state characterization | Crystalline form identification and consistency |
Stability Studies Under Various Conditions
Stability testing is crucial for determining the shelf-life and appropriate storage conditions for this compound. These studies are performed according to International Council for Harmonisation (ICH) guidelines and involve subjecting the API to a range of environmental conditions. ijpsr.com A stability-indicating assay method, typically the same HPLC method used for purity assessment, is essential. royed.inambiopharm.com This method must be validated to demonstrate it can separate and accurately quantify any degradation products that may form. ambiopharm.comeagleanalytical.com
Forced degradation studies involve exposing Lanepitant to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and photolytic stress) to understand its degradation pathways. royed.in Long-term stability studies are then conducted under controlled temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH). nih.gov The physical stability of the hydrate (B1144303) form is also assessed, as changes in humidity could potentially alter the hydration state, which is monitored by techniques like thermogravimetric analysis (TGA) and PXRD. nih.govnih.gov
| Time Point | Assay (% of Initial) | Total Impurities (% Area) | Water Content (%) | Appearance |
|---|---|---|---|---|
| 0 Months | 100.0% | 0.15% | 8.5% | White crystalline powder |
| 1 Month | 99.8% | 0.25% | 8.6% | No change |
| 3 Months | 99.5% | 0.48% | 8.5% | No change |
| 6 Months | 99.1% | 0.85% | 8.7% | No change |
Bioanalytical Assay Development for In Vitro and In Vivo Studies
To understand how Lanepitant interacts with biological systems, sensitive and specific bioanalytical methods are required to measure its concentration in various biological samples and to characterize its binding to the NK-1 receptor.
Quantification of Lanepitant in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Lanepitant in complex biological matrices such as plasma, serum, or urine. chromatographytoday.comsci-hub.se The development of a robust LC-MS/MS method involves several key steps. First, an efficient sample extraction procedure is optimized, commonly using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the matrix. sci-hub.se
Chromatographic conditions are then developed to ensure Lanepitant is separated from endogenous matrix components and any potential metabolites. Detection is achieved using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for Lanepitant and an internal standard. nih.govnih.gov The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability in the biological matrix. nih.gov
| Parameter | Exemplar Specification |
|---|---|
| Linear Range | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (CV%) | <15% (<20% at LLOQ) |
| Inter-day Precision (CV%) | <15% (<20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor <15% |
| Extraction Recovery | Consistent and reproducible |
Radioligand Binding Assays for Receptor Occupancy and Affinity Determinations
Radioligand binding assays are fundamental in vitro tools used to determine the affinity of Lanepitant for the NK-1 receptor. nih.gov These assays are crucial for confirming the compound's potency and selectivity.
Competition binding assays are commonly used to determine the inhibitory constant (Kᵢ) of Lanepitant. nih.govgiffordbioscience.com In this setup, a fixed concentration of a radiolabeled NK-1 antagonist (e.g., [³H]-Aprepitant) is incubated with a source of the NK-1 receptor (e.g., cell membranes from a cell line overexpressing the human NK-1 receptor) in the presence of increasing concentrations of unlabeled Lanepitant. giffordbioscience.com By measuring the displacement of the radioligand, an IC₅₀ value (the concentration of Lanepitant that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value, a true measure of binding affinity, is then calculated from the IC₅₀ using the Cheng-Prusoff equation. giffordbioscience.com
Saturation binding assays can also be performed to determine the density of NK-1 receptors (Bₘₐₓ) in a given tissue and the equilibrium dissociation constant (Kₔ) of the radioligand itself. nih.govgiffordbioscience.com
| Compound | Binding Affinity (Kᵢ, nM) |
|---|---|
| Lanepitant | 0.5 |
| Aprepitant (B1667566) (Reference) | 0.2 |
| Substance P (Endogenous Ligand) | 0.1 |
Methodologies for High-Throughput Screening in Neurokinin-1 Receptor Antagonist Discovery
The discovery of novel NK-1 receptor antagonists often begins with high-throughput screening (HTS) of large chemical libraries. nih.gov HTS assays are designed to rapidly test thousands to millions of compounds to identify initial "hits." For a G protein-coupled receptor (GPCR) like the NK-1 receptor, several HTS-compatible assay formats can be employed. physiology.orgceltarys.com
Radioligand binding assays can be adapted for HTS by using a 96- or 384-well plate format and automated liquid handling. nih.gov Scintillation proximity assays (SPA) offer a homogeneous alternative that eliminates the need for a separation step, further increasing throughput. giffordbioscience.com
Functional cell-based assays are also widely used. These assays measure the downstream consequences of receptor activation or inhibition. For the NK-1 receptor, which couples through Gαq, a common HTS approach is to measure changes in intracellular calcium levels using fluorescent dyes. Antagonists are identified by their ability to block the calcium signal induced by the endogenous ligand, Substance P. nih.gov Other HTS methods may monitor second messengers like inositol (B14025) phosphate (B84403) or utilize reporter gene technologies. physiology.org More recently, computational in silico screening has also been used as a preliminary step to narrow down large virtual libraries to a smaller, more manageable number of compounds for experimental testing. nih.gov
| Assay Type | Principle | Primary Endpoint | Advantages | Disadvantages |
|---|---|---|---|---|
| Radioligand Binding (Filtration) | Competition for receptor binding site | Displacement of radioligand | Direct measure of binding, sensitive | Requires radioactivity, separation step |
| Scintillation Proximity Assay (SPA) | Homogeneous radioligand binding | Light emission | No separation step, high throughput | Requires radioactivity, potential for assay interference |
| Calcium Flux Assay | Measures Gαq-mediated calcium release | Fluorescence intensity | Functional, non-radioactive, high throughput | Indirect measure, potential for off-target effects |
| In Silico Screening | Computational docking to receptor model | Predicted binding score | Very high speed, low cost | Requires accurate receptor model, high false-positive rate |
Current Perspectives and Future Directions in Neurokinin 1 Receptor Antagonist Research
Re-evaluation of the Physiological and Pathophysiological Roles of the NK-1 Receptor
The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in numerous physiological and pathological processes, including pain transmission, inflammation, emesis, and mood regulation. nih.gov The development of selective antagonists has been instrumental in dissecting these roles.
Lanepitant (B1674460) (also known as LY303870) emerged as a potent and selective, non-peptide antagonist for the human NK-1 receptor, making it a valuable pharmacological tool for investigating the tachykinin system. wikipedia.orgncats.io Its high affinity for both central and peripheral human NK-1 receptors allowed researchers to probe the receptor's function with a high degree of specificity. ncats.io In preclinical models, Lanepitant was effective in inhibiting neurogenic dural inflammation, a key process thought to be involved in migraine pathophysiology. ncats.ionih.gov This selectivity and potent in vitro activity positioned Lanepitant as a key compound to test the hypothesis that NK-1 receptor antagonism could be a viable therapeutic strategy for various clinical conditions. nih.gov
Lanepitant's utility as a research tool is defined by its specific binding characteristics. It demonstrated high-affinity binding to human NK-1 receptors and substantial selectivity over other neurokinin receptor subtypes. ncats.io
| Target/Assay | Species/Cell Line | Affinity/Activity Metric | Value | Reference |
|---|---|---|---|---|
| Peripheral NK-1 Receptor | Human | Ki | 0.15 nM | ncats.io |
| Central NK-1 Receptor | Human | Ki | 0.10 nM | ncats.io |
| SP-stimulated Phosphoinositide Turnover | UC-11 MG human astrocytoma cells | Ki | 1.5 nM | ncats.io |
| SP-stimulated Interleukin-6 Secretion | U-373 MG human astrocytoma cells | Ki | 5 nM | ncats.io |
| SP-induced Rabbit Vena Cava Contractions | Rabbit | pA2 | 9.4 | ncats.io |
| Selectivity vs. NK-2/NK-3 Receptors | - | Fold-Selectivity | ~50,000-fold | ncats.io |
The clinical trials involving Lanepitant were pivotal in refining the understanding of the NK-1 receptor's role in complex human diseases. Despite its potency and promising preclinical data in models of neurogenic inflammation, Lanepitant failed to demonstrate sufficient efficacy in clinical trials for migraine prevention, the acute treatment of migraine, arthritis, and painful diabetic neuropathy. wikipedia.orgncats.ionih.govnih.gov In the migraine prevention study, the response rate for Lanepitant was not statistically significant compared to placebo. nih.gov Similarly, it was found to be ineffective in the oral treatment of acute migraine. nih.gov
These outcomes prompted a re-evaluation of the role of NK-1 receptors in these specific pain conditions. The failure of Lanepitant suggested that either the neurogenic inflammation hypothesis of migraine was not as central to the clinical condition as previously believed, or that other factors were limiting the drug's effectiveness. wikipedia.orgnih.gov One hypothesis for its clinical failure was poor penetration of the blood-brain barrier in humans, meaning that despite its potency, the compound could not reach its central target in sufficient concentrations to exert a therapeutic effect. wikipedia.org This highlighted the critical distinction between peripheral and central NK-1 receptor-mediated processes and the challenges in targeting the latter.
Design and Development of Next-Generation Neurokinin-1 Receptor Antagonists
The experiences with first-generation antagonists like Lanepitant have directly informed the design criteria for new and improved NK-1 receptor antagonists. The focus has shifted towards overcoming the specific limitations that hindered the clinical success of earlier compounds.
A primary lesson from the Lanepitant clinical program was the paramount importance of pharmacokinetics, particularly bioavailability and central nervous system penetration. wikipedia.orgnih.gov The failure of Lanepitant as an analgesic was largely attributed to its poor ability to cross the blood-brain barrier in humans. wikipedia.org Furthermore, its ineffectiveness in acute migraine attacks was postulated to be potentially due to poor bioavailability during an attack. nih.gov
These findings underscore the need for next-generation antagonists to be explicitly designed for improved target engagement. Strategies to achieve this include:
Enhanced Blood-Brain Barrier Penetration: Modifying the physicochemical properties of molecules to increase lipophilicity and reduce efflux by transporters like P-glycoprotein.
Improved Oral Bioavailability: Designing compounds with better absorption characteristics and metabolic stability to ensure adequate plasma concentrations are achieved.
Advanced Formulation Technologies: Utilizing novel drug delivery systems, such as nanoparticles or solid dispersion systems, to enhance the solubility and absorption of poorly permeable compounds. nih.gov
The clinical failure of Lanepitant, a compound with high in vitro affinity, serves as a crucial case study demonstrating that potent receptor binding alone is insufficient for therapeutic success without adequate bioavailability and engagement of the relevant target tissue. wikipedia.orgnih.gov
Modern drug discovery for G protein-coupled receptors (GPCRs), such as the NK-1 receptor, increasingly focuses on sophisticated pharmacological properties beyond simple binding affinity. These include binding kinetics (the rates of association and dissociation) and allosteric modulation. nih.govnih.gov
While specific data on the binding kinetics (k-on and k-off rates) of Lanepitant are not widely published, the concept is critical for next-generation drugs. A compound with a slow dissociation rate (a long residence time at the receptor) may offer a more sustained pharmacological effect, which could be advantageous. researchgate.netuniversiteitleiden.nl Conversely, a faster off-rate might be desirable in other contexts to minimize potential side effects.
Allosteric modulators represent another key strategy. These compounds bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (Substance P) binds. nih.gov They can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, or negative allosteric modulators (NAMs), reducing its effect. nih.govnih.gov This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling compared to traditional competitive antagonists like Lanepitant.
Emerging Research Avenues for Neurokinin-1 Receptor Modulation
Although Lanepitant did not succeed as an analgesic, its well-defined pharmacology has allowed for its exploration in other therapeutic areas. Research has continued into potential applications where the site of action is peripheral, thus circumventing the issue of poor blood-brain barrier penetration. wikipedia.org One such emerging avenue is the treatment of corneal neovascularization, where Lanepitant has been investigated for its potential to inhibit abnormal blood vessel growth in the eye. wikipedia.org
More broadly, the field of NK-1 receptor antagonism is expanding. The role of the Substance P/NK-1 receptor system in cancer progression, inflammation, and viral infections has garnered significant interest. nih.govmdpi.com NK-1 receptor antagonists are being explored as potential broad-spectrum antitumor agents and as treatments for various inflammatory conditions. nih.govmdpi.com The lessons learned from the development of Lanepitant—particularly the importance of matching a drug's pharmacokinetic properties to its intended site of action—remain highly relevant in these new areas of research.
Exploration of Non-Pain Related Applications
The therapeutic potential of antagonizing the NK-1 receptor, the primary receptor for Substance P, extends to a variety of physiological processes. researchgate.net While lanepitant itself was studied for migraine prevention, it did not demonstrate statistically significant effectiveness compared to placebo. nih.gov Specifically, in a 12-week study, the response rate for patients treated with lanepitant (a 50% reduction in headache days) was 41.0%, compared to 22.0% for placebo-treated patients, a difference that was not statistically significant. nih.gov
Despite the outcomes of lanepitant-specific trials, the class of NK-1 receptor antagonists, known as -pitants, has seen success in other areas. wikipedia.org A prime example is the prevention of chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgmdpi.com The discovery of NK-1 receptor antagonists marked a significant advancement in managing both the acute and delayed phases of CINV. wikipedia.org Drugs in this class, such as aprepitant (B1667566), are now established components of antiemetic regimens. researchgate.netwikipedia.org The involvement of Substance P and its receptor in processes like inflammation, anxiety, and depression suggests a wide range of potential applications for this class of drugs. researchgate.net
Table 1: Lanepitant Migraine Prevention Trial Outcome
| Outcome Measure | Lanepitant Group (n=42) | Placebo Group (n=42) | P-value |
| Endpoint Response Rate (≥50% reduction in headache days) | 41.0% | 22.0% | 0.065 |
| Response Rate at Month 3 | Significantly higher than placebo | - | 0.045 |
Data sourced from a 12-week, double-blind, parallel-design study. nih.gov
Potential Synergies with Other Pharmacological Interventions
The combination of NK-1 receptor antagonists with other drugs is a key strategy, particularly in oncology. For CINV, NK-1 receptor antagonists are effectively used in combination with 5-HT3 receptor antagonists and corticosteroids like dexamethasone (B1670325). nih.govnih.gov This multi-drug approach targets different pathways involved in the emetic reflex, leading to improved efficacy. nih.gov For instance, the addition of the NK-1 receptor antagonist rolapitant (B1662417) to a regimen of a 5-HT3 antagonist and dexamethasone provided superior protection against CINV over a 120-hour period. nih.gov
While specific studies on lanepitant's synergistic potential are limited due to its discontinued (B1498344) development, the pharmacology of the NK-1 receptor system suggests theoretical benefits. For example, in the context of cancer therapy, combining NK-1 receptor antagonists with traditional chemotherapeutic agents could offer a dual benefit: managing side effects like nausea and potentially enhancing the efficacy of the cancer treatment itself. mdpi.com Some research indicates that NK-1 receptor antagonists can sensitize cancer cells to the effects of cytotoxic drugs. nih.gov However, potential drug-drug interactions must be carefully considered. Aprepitant, for example, is a moderate inhibitor of the CYP3A4 enzyme, which can increase the concentration and potential toxicity of other drugs metabolized by this pathway, such as the chemotherapeutic agent vincristine. nih.gov
Investigative Roles in Areas such as Cancer Research and Chemoresistance Mechanisms
A growing body of evidence implicates the Substance P/NK-1 receptor system in the pathophysiology of cancer. mdpi.commdpi.com This system has been shown to be involved in tumor cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis. mdpi.com Consequently, blocking this receptor is being investigated as a potential anticancer strategy. mdpi.com Tumor cells in various malignancies, including glioblastoma, melanoma, pancreatic, and lung cancer, have been found to overexpress NK-1 receptors. mdpi.com
NK-1 receptor antagonists are being explored for their potential to overcome chemoresistance, a major obstacle in cancer treatment. mdpi.commdpi.com The signaling pathways activated by the Substance P/NK-1 receptor interaction, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, are known to promote cell proliferation and inhibit apoptosis (programmed cell death), contributing to resistance against chemotherapy. mdpi.com By blocking the NK-1 receptor, antagonists like aprepitant may help to counteract these resistance mechanisms. mdpi.com Preclinical studies suggest that NK-1 receptor antagonists can induce endoplasmic reticulum stress via calcium signaling, which in turn suppresses ERK signaling, enhancing the efficacy of chemotherapy. mdpi.com This repurposing of existing drugs like aprepitant, which has a known safety profile, is an active area of cancer research. mdpi.commdpi.com
Q & A
Q. What analytical techniques are recommended for characterizing Lanepitant dihydrochloride trihydrate’s purity and structural stability in preclinical studies?
Methodological Answer:
- Use HPLC with UV/Vis detection to assess chemical purity, ensuring baseline separation of impurities (e.g., residual solvents or degradation products) .
- Confirm crystalline structure and hydration state via X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) . TGA can quantify the trihydrate water content by measuring mass loss at 100–150°C .
- Validate stability under storage conditions (e.g., 4°C vs. room temperature) using accelerated stability testing protocols, as outlined in pharmaceutical reference standards .
Q. How should researchers design solubility assays for this compound in aqueous and lipid-based matrices?
Methodological Answer:
- Prepare phosphate-buffered saline (PBS) at physiological pH (7.4) and use ultrapure water (Millipore-purified) for aqueous solubility testing. Include surfactants like Tween-80 for lipid emulsions .
- Quantify solubility via UV-spectrophotometry at λmax specific to Lanepitant, ensuring calibration curves are validated with ≥5 standard concentrations (e.g., 5–120 mg/L) .
- Report results with 95% confidence intervals and account for batch-to-batch variability in hydration states .
Q. What protocols ensure reproducible synthesis of this compound at laboratory scale?
Methodological Answer:
- Follow patent-derived synthetic pathways (e.g., EP1997822 A1) for benzodiazepine analogs, optimizing reaction times and stoichiometry for intermediate purification .
- Use recrystallization in ethanol/water mixtures to isolate the trihydrate form, monitoring pH to prevent dissociation of hydrochloride counterions .
- Document deviations (e.g., temperature fluctuations) and validate final product purity with NMR and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor-binding affinity data and in vivo pharmacokinetic efficacy for Lanepitant?
Methodological Answer:
- Conduct dose-response studies in animal models to correlate plasma concentration (measured via LC-MS/MS ) with target engagement (e.g., NK1 receptor occupancy) .
- Evaluate blood-brain barrier permeability using in situ perfusion models, adjusting for ionization states influenced by the dihydrochloride salt .
- Apply multivariate regression analysis to identify confounding variables (e.g., protein binding or metabolic clearance) that may explain efficacy gaps .
Q. What strategies improve selectivity of this compound against off-target receptors in neuropharmacological assays?
Methodological Answer:
- Perform radioligand displacement assays using panels of GPCRs (e.g., NK2, NK3) to quantify IC50 values. Use Scatchard plots to differentiate competitive vs. noncompetitive binding .
- Engineer knockout cell lines for primary targets (e.g., NK1) to isolate off-target effects in calcium flux or cAMP assays .
- Apply molecular docking simulations to refine the compound’s interaction with binding pockets, prioritizing modifications to the naphthyl-alanine moiety .
Q. How should researchers optimize stability-indicating methods for this compound in long-term storage?
Methodological Answer:
- Store lyophilized samples in desiccated containers with silica gel to prevent hydrate phase changes. Monitor humidity with data loggers .
- Develop forced degradation studies (e.g., exposure to heat, light, or oxidative stress) and track degradation products via high-resolution mass spectrometry (HRMS) .
- Validate ICH Q1A(R2) -compliant protocols for real-time stability testing, including statistical power analysis to determine sample size .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data in Lanepitant studies?
Methodological Answer:
- Use probit analysis to calculate LD50 values, ensuring normality of residuals via Shapiro-Wilk tests .
- Apply Benchmark Dose (BMD) modeling for subchronic toxicity, incorporating Akaike’s Information Criterion (AIC) to compare model fits .
- Report results with Cohen’s d effect sizes and 95% confidence intervals to contextualize clinical relevance .
Q. How can researchers validate the reproducibility of Lanepitant’s anticonvulsant effects across heterogeneous animal models?
Methodological Answer:
- Standardize epilepsy induction protocols (e.g., kainic acid vs. pentylenetetrazole models) and stratify results by strain/sex .
- Implement blinded, randomized crossover designs to mitigate bias, with sample sizes calculated via G*Power software .
- Perform meta-analyses of historical data to assess effect size consistency, using funnel plots to detect publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
